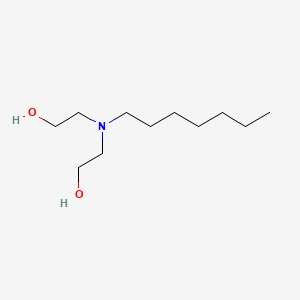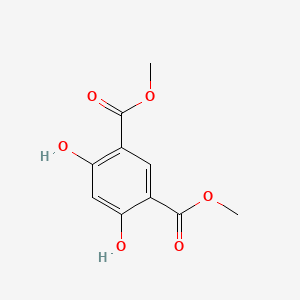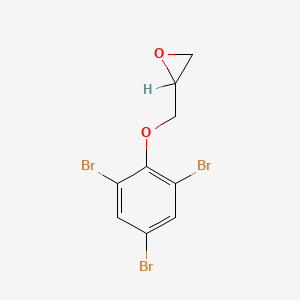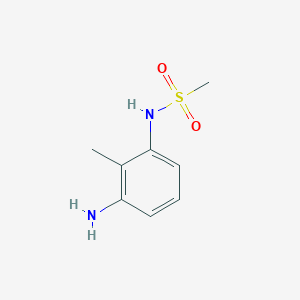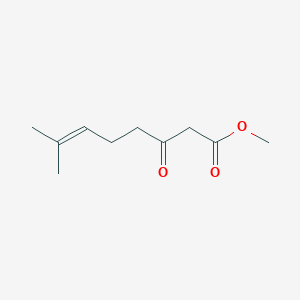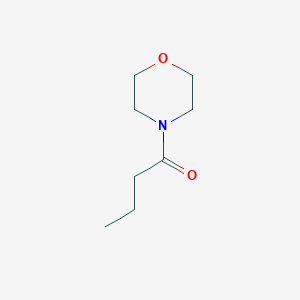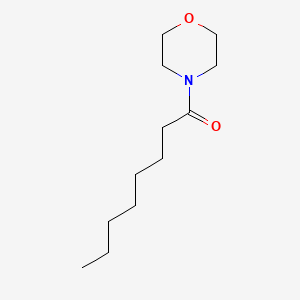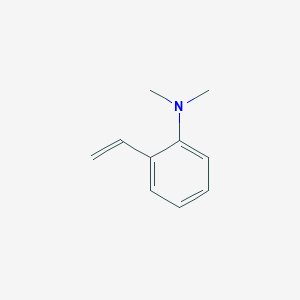
N,N'-dimethylpentane-1,5-diamine,hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dimethylpentane-1,5-diamine,hydrochloride is an organic compound with the molecular formula C7H18N2. It is also known as 5-(Dimethylamino)pentylamine or DMAPA. This compound is characterized by its colorless or pale yellow liquid appearance and a weak amine odor. It is soluble in water and common organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-dimethylpentane-1,5-diamine,hydrochloride can be synthesized through the amination of pentanal using excess dimethylamine and hydrochloric acid. The reaction involves the following steps:
Amination Reaction: Pentanal reacts with dimethylamine in the presence of hydrochloric acid to form N,N’-dimethylpentane-1,5-diamine.
Purification: The product is purified by distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of N,N’-dimethylpentane-1,5-diamine,hydrochloride typically involves large-scale amination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-dimethylpentane-1,5-diamine,hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, diethyl ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Corresponding amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Aplicaciones Científicas De Investigación
N,N’-dimethylpentane-1,5-diamine,hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N’-dimethylpentane-1,5-diamine,hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylpentane-1,5-diamine: Similar structure but without the hydrochloride group.
5-(Dimethylamino)pentylamine: Another name for the same compound.
N,N-dimethyl-1,5-pentanediamine: A closely related compound with slight structural variations
Uniqueness
N,N’-dimethylpentane-1,5-diamine,hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Propiedades
Número CAS |
5330-32-5 |
|---|---|
Fórmula molecular |
C7H19ClN2 |
Peso molecular |
166.69 g/mol |
Nombre IUPAC |
N,N'-dimethylpentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C7H18N2.ClH/c1-8-6-4-3-5-7-9-2;/h8-9H,3-7H2,1-2H3;1H |
Clave InChI |
SCJPHQJQHHSERY-UHFFFAOYSA-N |
SMILES |
CNCCCCCNC.Cl |
SMILES canónico |
CNCCCCCNC.Cl |
| 5330-32-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





